molecular formula C12H24Cl2N4O2S2 B15193042 1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride CAS No. 111915-72-1

1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride

Cat. No.: B15193042
CAS No.: 111915-72-1
M. Wt: 391.4 g/mol
InChI Key: SCUDUFVKMCKMEY-UHFFFAOYSA-N
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Description

1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride is a synthetic organic compound It is characterized by the presence of thiazole rings and a butanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride typically involves the following steps:

    Formation of Thiazole Rings: The thiazole rings can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Coupling Reaction: The thiazole rings are then coupled with a butanediol derivative through a nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole rings or the butanediol backbone.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrothiazoles.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol: The non-dihydrochloride form.

    1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol monohydrochloride: A similar compound with one hydrochloride group.

Uniqueness

1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride is unique due to its specific structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

111915-72-1

Molecular Formula

C12H24Cl2N4O2S2

Molecular Weight

391.4 g/mol

IUPAC Name

1,4-bis[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]butane-2,3-diol;dihydrochloride

InChI

InChI=1S/C12H22N4O2S2.2ClH/c1-7-3-13-11(19-7)15-5-9(17)10(18)6-16-12-14-4-8(2)20-12;;/h7-10,17-18H,3-6H2,1-2H3,(H,13,15)(H,14,16);2*1H

InChI Key

SCUDUFVKMCKMEY-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)NCC(C(CNC2=NCC(S2)C)O)O.Cl.Cl

Origin of Product

United States

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